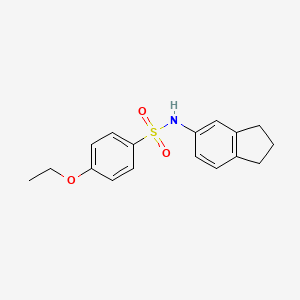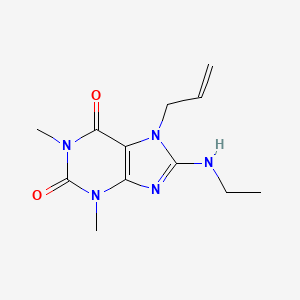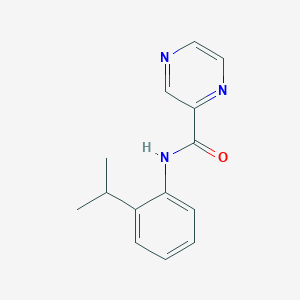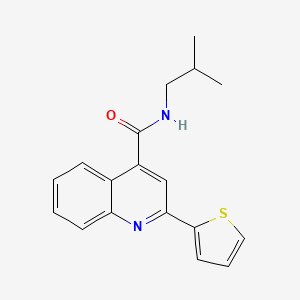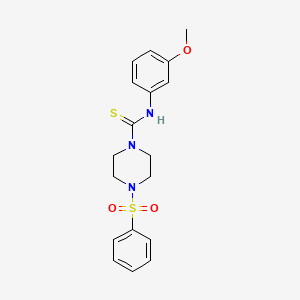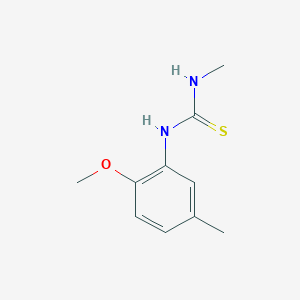
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea, also known as MMU, is a chemical compound that belongs to the class of thioureas. It has been found to have various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-methylthiourea is not fully understood. However, it has been proposed that N-(2-methoxy-5-methylphenyl)-N'-methylthiourea inhibits the activity of certain enzymes, such as topoisomerase II and DNA polymerase. These enzymes are essential for the replication and repair of DNA, which is necessary for the growth and survival of cancer cells. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea also activates the p53 tumor suppressor pathway, which is responsible for regulating cell cycle and apoptosis.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea has been found to have various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and DNA damage. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea has been found to have anti-inflammatory effects in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its biological activities, making it a well-characterized compound. However, N-(2-methoxy-5-methylphenyl)-N'-methylthiourea has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea also has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-methylthiourea. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea could be combined with other anticancer drugs to enhance their effectiveness. Another direction is to study its potential as an anti-inflammatory agent in other animal models of inflammation. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea could also be modified to improve its solubility and bioavailability, making it more effective in vivo. Finally, N-(2-methoxy-5-methylphenyl)-N'-methylthiourea could be used as a lead compound for the development of new thiourea derivatives with improved biological activities.
Méthodes De Synthèse
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea can be synthesized by reacting 2-methoxy-5-methylphenyl isothiocyanate with methylamine. The reaction yields a white crystalline powder, which is then purified by recrystallization. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and liver cancer cells. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea induces cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to inhibit tumor angiogenesis, which is the process of the formation of new blood vessels that supply nutrients to the growing tumor.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7-4-5-9(13-3)8(6-7)12-10(14)11-2/h4-6H,1-3H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHCUZXRGFAAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-methylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B5806272.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5806275.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5806294.png)
![2-{4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol](/img/structure/B5806299.png)
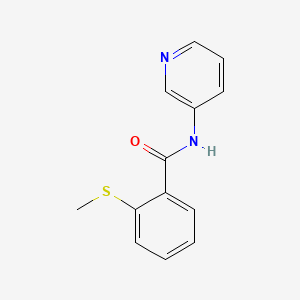
![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)
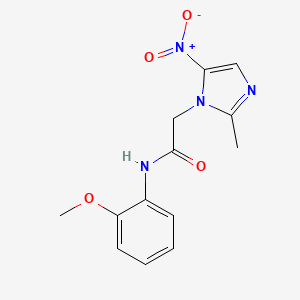
![4-nitrobenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5806331.png)
![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)
